Fmoc isothiocyanate

Descripción general

Descripción

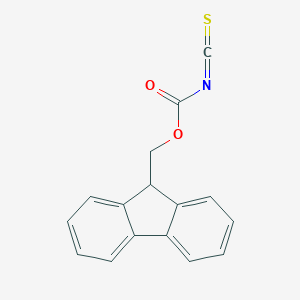

Fmoc isothiocyanate, also known as 9-Fluorenylmethoxycarbonyl isothiocyanate, is a chemical compound with the molecular formula C16H11NO2S. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is known for its role as a protecting group for amino acids, which helps in the stepwise construction of peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc isothiocyanate can be synthesized through the reaction of 9-fluorenylmethanol with thiophosgene. The reaction typically involves the following steps:

Formation of Fmoc chloride: 9-Fluorenylmethanol is reacted with phosgene to form 9-fluorenylmethoxycarbonyl chloride.

Conversion to this compound: The Fmoc chloride is then treated with potassium thiocyanate to yield this compound.

The reaction conditions generally require an inert atmosphere, such as nitrogen, and are carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Reactions with Amines

- Thiourea Formation Fmoc-isothiocyanate reacts with primary amines to yield thiourea derivatives . This reaction is widely used due to the high reactivity of isothiocyanates towards amines . This reaction is commonly employed in peptide chemistry for the attachment of amino acids .

- Solid-Phase Synthesis In solid-phase synthesis, aromatic amines react with Fmoc-isothiocyanate to produce Fmoc-thioureas, which can be coupled with Rink amide resin to yield corresponding resin-bound products .

Desulfurization Reactions

- DMT/NMM/TsO− as a Desulfurating Agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) can be used as a desulfurating agent for the indirect formation of dithiocarbamates from primary amines or hydrochlorides in the synthesis of aliphatic and aromatic isothiocyanates .

- Reaction Conditions Reactions are typically carried out in a microwave reactor. For example, phenethylamine is used as a model amine with carbon disulfide (CS2) in the presence of triethylamine (Et3N) to form dithiocarbamate intermediates, which then react with DMT/NMM/TsO− to produce the target isothiocyanate .

Reaction with Thiocarbonyl Fluoride

- Synthesis of Isothiocyanates Isothiocyanates can be synthesized through reactions involving thiocarbonyl fluoride. Thiocarbonyl fluoride reacts with primary amines to produce the corresponding isothiocyanates .

- Reaction Mechanism The reaction can be initiated with CuI and a Langlois reagent to form intermediates. These intermediates react to form another intermediate, which generates thiocarbonyl fluoride in a transition state. The thiocarbonyl fluoride then reacts with a primary amine to yield the isothiocyanate .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Peptide Synthesis

Fmoc isothiocyanate is extensively utilized in peptide synthesis as a protecting group for amino acids. This compound allows for the stepwise construction of peptides by protecting the amino group during coupling reactions, thus preventing unwanted side reactions. The stability of the Fmoc group under mild conditions facilitates sequential synthesis without significant complications.

Formation of Thiourea Derivatives

The compound reacts with primary and secondary amines to form thiourea derivatives. These derivatives are valuable in medicinal chemistry due to their diverse biological activities. The reactivity profile of this compound enables the exploration of new compounds with potential pharmacological properties.

Biological Applications

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

One of the most notable biological activities of this compound is its ability to inhibit GSK-3, an enzyme involved in various cellular processes including metabolism and cell signaling. This inhibition has therapeutic implications for diseases such as diabetes and cancer, where GSK-3 plays a critical role in disease progression.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at developing treatments for inflammatory diseases. Its ability to modulate inflammatory pathways could lead to innovative therapeutic strategies for chronic inflammation.

Anticancer Activity

Isothiocyanates, including this compound, have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle modulation and oxidative stress induction. Case studies have shown significant cytotoxicity against various cancer cell lines, suggesting potential applications as anticancer agents.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties allow for the synthesis of compounds with specific functionalities that are useful across various technologies .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits GSK-3 activity in vitro, altering cellular signaling pathways associated with cancer progression.

- Cytotoxicity Assays : In vitro assays revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against specific targets.

- Anti-inflammatory Effects : Studies showed that this compound could reduce pro-inflammatory cytokine production in immune cells, suggesting its potential utility in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Fmoc isothiocyanate involves the formation of a stable adduct with the amino group of amino acids. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc chloride: Used as a protecting group for amino acids but does not contain the isothiocyanate group.

Fmoc N-hydroxysuccinimide ester: Another protecting group for amino acids, used in peptide synthesis.

Ethoxycarbonyl isothiocyanate: Similar in structure but with an ethoxy group instead of the fluorenylmethoxy group.

Uniqueness

Fmoc isothiocyanate is unique due to its combination of the Fmoc protecting group and the isothiocyanate functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other Fmoc derivatives.

Actividad Biológica

Fmoc isothiocyanate (Fmoc-N=C=S) is a compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an isothiocyanate functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in various cellular processes including metabolism and cell signaling. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has a molecular formula of CHNOS and a molecular weight of approximately 273.31 g/mol. It is synthesized through various methods that typically involve the reaction of Fmoc-protected amines with isothiocyanate reagents. The stability of the Fmoc group under mild conditions allows for its use in sequential peptide synthesis without significant side reactions, making it a valuable reagent in organic synthesis and medicinal chemistry .

Inhibition of GSK-3

One of the most significant biological activities of this compound is its ability to inhibit GSK-3. This enzyme plays a critical role in numerous signaling pathways, and its inhibition has potential therapeutic implications for diseases such as diabetes and cancer. By inhibiting GSK-3, this compound may help regulate glucose metabolism and promote cell survival in various contexts .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. This activity makes it a candidate for further pharmacological studies aimed at developing treatments for inflammatory diseases. The compound's ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions characterized by chronic inflammation .

Anticancer Activity

Isothiocyanates, including this compound, have been studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . Case studies have demonstrated that derivatives of isothiocyanates exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Formation of Thiourea Derivatives : this compound reacts with primary and secondary amines to form thiourea derivatives, which are known for their biological activities. This reactivity allows for the exploration of new compounds that may exhibit enhanced pharmacological properties .

- Cell Cycle Modulation : Studies have shown that compounds derived from isothiocyanates can cause cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

- Oxidative Stress Induction : Isothiocyanates are known to induce oxidative stress in cells, which can trigger apoptotic pathways. This mechanism has been linked to their anticancer effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits GSK-3 activity in vitro, leading to altered cellular signaling pathways associated with cancer progression.

- Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that this compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific targets .

- Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine production in immune cells, suggesting its potential utility in treating inflammatory diseases .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMYULZVFHHEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400012 | |

| Record name | Fmoc isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199915-38-3 | |

| Record name | Fmoc isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.